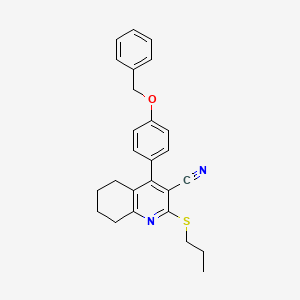

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic heterocyclic compound featuring a tetrahydroquinoline core substituted with a benzyloxy group at the 4-position and a propylthio group at the 2-position, along with a nitrile moiety at the 3-position.

Properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFVKULZSIUTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: : One common synthesis starts with the preparation of 4-(benzyloxy)benzaldehyde, followed by a series of reactions to introduce the thiol, nitrile, and quinoline functionalities. Specific conditions involve nucleophilic substitution reactions, cyclization, and thiolation processes.

Route 2: : An alternative synthesis involves the reaction of 4-(benzyloxy)aniline with propylthiol and appropriate quinoline precursors under controlled acidic or basic conditions.

Industrial Production Methods

Industrial methods typically involve optimized versions of the laboratory synthesis, with the use of scalable reaction conditions and reagents. Emphasis is placed on yield optimization, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The thiol group can be oxidized to a sulfone or sulfoxide under various conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: : The benzyl ether can be subject to nucleophilic aromatic substitution, especially under strong nucleophilic conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

Major Products Formed

From Oxidation: : Sulfones, sulfoxides.

From Reduction: : Primary amines.

From Substitution: : Various substituted aromatic ethers.

Scientific Research Applications

The compound 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by data tables and documented case studies.

Structure and Composition

- Molecular Formula : C22H26N2O1S

- Molecular Weight : 366.52 g/mol

Structural Features

The compound features a tetrahydroquinoline core, which is known for its versatility in medicinal chemistry. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various diseases:

- Neurodegenerative Diseases : Research has indicated that derivatives of tetrahydroquinoline compounds exhibit neuroprotective effects. For instance, a study on similar compounds demonstrated significant MAO-B inhibition, which is crucial for treating Parkinson's disease . The structure of this compound suggests it may possess similar properties.

- Anti-inflammatory Properties : Compounds with a tetrahydroquinoline framework have shown promise in reducing inflammation. A related study highlighted the anti-inflammatory effects of similar structures through PPARα agonism .

The compound has been evaluated for various biological activities:

- Antioxidant Activity : Research indicates that compounds with similar scaffolds can exhibit significant antioxidant properties. This is particularly relevant in the context of neuroprotection and reducing oxidative stress in neurodegenerative conditions .

- Metal Chelation : The ability to chelate metals is an important property for compounds aimed at treating diseases associated with metal toxicity or imbalance. Similar derivatives have shown effective metal-chelating abilities, suggesting potential applications in this area .

Synthesis and Derivative Development

Numerous studies focus on synthesizing derivatives of tetrahydroquinoline to enhance pharmacological profiles:

- Synthetic Routes : Various synthetic methodologies have been developed to create derivatives of tetrahydroquinoline that retain or enhance biological activity. For instance, modifications at the benzyl position have been explored to improve binding affinity and selectivity towards biological targets .

Table 1: Summary of Biological Activities

Case Study Insights

A notable case study involved the synthesis of derivatives that included the benzyloxy group, which was found to enhance both solubility and biological activity against neurodegenerative targets. These derivatives were characterized using advanced techniques such as NMR and HPLC to ensure purity and structural integrity.

Mechanism of Action

The exact mechanism of action depends on the specific application but generally involves interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.

Structural and Substituent Variations

Pharmacological Implications

- Enzyme Inhibition Potential: The propylthio group in the main compound may mimic thioether-containing inhibitors of acetylcholinesterase (AChE) or α-glucosidase, as seen in sesquiterpenes from (e.g., compounds 1, 4, 5 with AChE IC50 ~10–50 µM) . The nitrile group could act as a hydrogen bond acceptor, similar to the carbonyl groups in ’s dihydropyrimidinone derivative, which may target kinases or proteases .

- Lipophilicity vs. Conversely, the amino group in ’s compound improves aqueous solubility, critical for oral absorption.

Inferred Structure-Activity Relationships (SAR)

- 2-Position Modifications: Propylthio (main compound) vs. methylthio (): Longer alkyl chains may enhance membrane permeability but reduce metabolic stability. Amino () vs. sulfanyl (): Amino groups enable stronger hydrogen bonding, possibly improving target affinity.

- 4-Position Aromaticity :

- Benzyloxy (main compound) vs. methoxyphenyl (): Benzyloxy’s larger aromatic system may enhance π-π stacking in hydrophobic enzyme pockets.

Biological Activity

The compound 4-(4-(benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydroquinoline core substituted with a benzyloxy group and a propylthio group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. The compound under investigation has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep3B) cell lines.

- IC50 Values : Preliminary results indicated promising IC50 values, suggesting effective inhibition of cell proliferation. For example, derivatives similar to this compound have shown IC50 values as low as 0.32 μM against COLO205 cells .

The mechanisms through which this compound exerts its anticancer effects may involve:

- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic ring enhances cytotoxicity, while bulky groups may hinder activity due to steric effects.

- Alkyl Chain Length : Variations in the length of the propylthio chain can influence lipophilicity and bioavailability, impacting overall efficacy .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, a series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer properties. The study revealed:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 22 | COLO205 | 0.32 | Tubulin binding |

| 22 | H460 | 0.89 | Induction of apoptosis |

This table summarizes the efficacy of selected compounds against specific cancer cell lines.

Study 2: In Silico Analysis

Molecular docking studies have been employed to predict the binding affinity of these compounds to tubulin. The results indicated that modifications in the substituents could lead to improved binding interactions and enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.